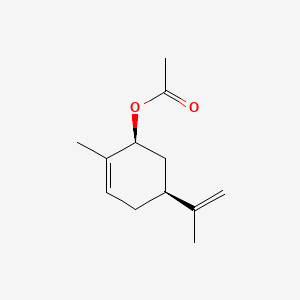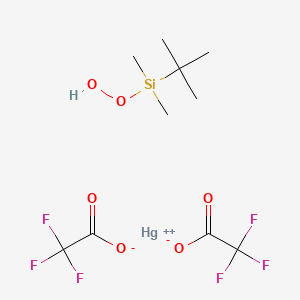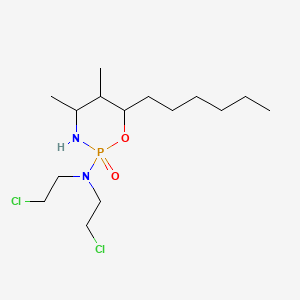
N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group, a formyl group, and a chloroacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-tert-butyl-6-formylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding amides or thioamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amine in the presence of a base such as sodium hydroxide in an organic solvent like ethanol.
Major Products Formed
Oxidation: 2-tert-Butyl-6-formylbenzoic acid.
Reduction: 2-tert-Butyl-6-hydroxymethylphenyl-2-chloroacetamide.
Substitution: N-(2-tert-Butyl-6-formylphenyl)-2-aminoacetamide.
科学的研究の応用
N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.
作用機序
The mechanism of action of N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The chloroacetamide moiety can also participate in nucleophilic substitution reactions, further modifying the target molecules.
類似化合物との比較
Similar Compounds
N-(2-tert-Butyl-6-hydroxyphenyl)-2-chloroacetamide: Similar structure but with a hydroxyl group instead of a formyl group.
N-(2-tert-Butyl-6-methylphenyl)-2-chloroacetamide: Similar structure but with a methyl group instead of a formyl group.
N-(2-tert-Butyl-6-aminophenyl)-2-chloroacetamide: Similar structure but with an amino group instead of a formyl group.
Uniqueness
N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the tert-butyl group, formyl group, and chloroacetamide moiety makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
77485-57-5 |
|---|---|
分子式 |
C13H16ClNO2 |
分子量 |
253.72 g/mol |
IUPAC名 |
N-(2-tert-butyl-6-formylphenyl)-2-chloroacetamide |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)10-6-4-5-9(8-16)12(10)15-11(17)7-14/h4-6,8H,7H2,1-3H3,(H,15,17) |
InChIキー |
JSTMCYADNQGPPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC(=C1NC(=O)CCl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
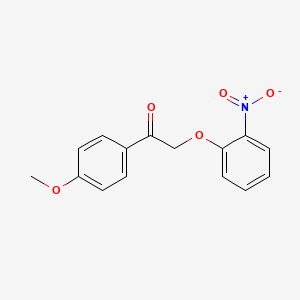
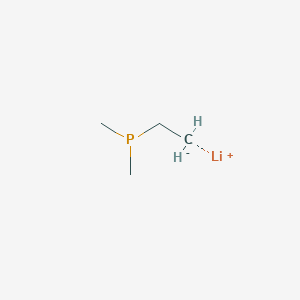
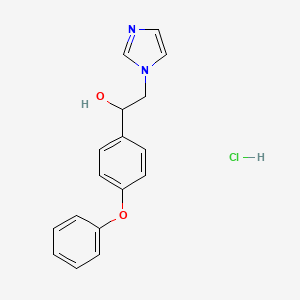
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)

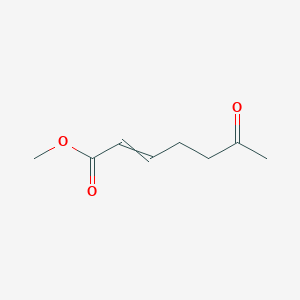
methanone](/img/structure/B14437166.png)

